molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No. B159928
M. Wt: 722.6 g/mol
InChI Key: XGPXBCKGQLCHDW-KYOOHHHUSA-M
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Description

This compound is a chiral catalyst with the molecular formula C31H48F3O3P2RhS . It appears as a red to orange powder and is consistent with its structure as per 19F-NMR .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its IUPAC name and SMILES string . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .


Chemical Reactions Analysis

This compound is used as a ligand in rhodium catalyzed asymmetric hydrogenation of 2-methylenesuccinamic acid . It also plays a role in cobalt-catalyzed asymmetric hydrogenation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 660.36 g/mol . It appears as a red to orange powder and has a specific optical rotation of +40° to +50° (20°C, 589 nm) (c=1 in methanol) .

Scientific Research Applications

Catalytic Activity in Synthesis

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is primarily utilized for its catalytic properties in various chemical syntheses. Rhodium(I) complexes containing diolefin ligands like cyclooctadiene are known for their role in the catalytic hydrogenation and hydrosilylation of different organic compounds. These complexes demonstrate significant catalytic activity and are crucial in the synthesis of various chemicals and intermediates in organic chemistry (Cadierno et al., 2010).

Asymmetric Hydrogenation

The compound has been extensively studied for its use in asymmetric hydrogenation reactions. Asymmetric hydrogenation is a key process in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. Studies have shown that rhodium complexes with ligands like 1,2-bis(phospholano)benzene are highly efficient in catalyzing the asymmetric hydrogenation of various substrates, leading to high enantioselectivity in the resulting products (Burk et al., 1993).

Transition Metal Complexes

This chemical is also significant in the synthesis and study of transition metal complexes. Rhodium complexes, for instance, are studied for their structural characteristics and their role in the mechanistic pathways of reactions like asymmetric hydrogenation. The insights gained from these studies are invaluable for developing new catalysts and improving reaction efficiencies (Imamoto et al., 2012).

Novel Ligand Synthesis

In addition to its role in catalysis, this compound is used in the development of novel ligands for transition metal catalysis. The synthesis of new ligands based on the phospholano moiety can lead to advancements in various catalytic processes, including hydrogenation and hydroformylation reactions (Benincori et al., 2005).

Homogeneous Hydrogenation

The compound finds application in homogeneous hydrogenation reactions as well. These reactions are pivotal in the chemical industry for the reduction of unsaturated compounds. Rhodium complexes containing 1,2-bis(phospholano)benzene ligands are known for their efficiency and reusability in these processes (Uehara & Bailar, 1982).

Pharmaceutical Applications

While the direct use of this compound in pharmaceuticals is not evident, its role in the synthesis of chiral pharmaceutical ingredients is significant. The enantioselective synthesis facilitated by rhodium complexes with ligands like 1,2-bis(phospholano)benzene is crucial in developing active pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPXBCKGQLCHDW-KYOOHHHUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1P([C@@H](CC1)CC)C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

CAS RN

136705-77-6
Record name (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-phospholane;rhodium(1+);trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 2
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 3
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 4
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 5
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 6
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Citations

For This Compound
1
Citations
D Saylik, EM Campi, AC Donohue, WR Jackson… - Tetrahedron …, 2001 - Elsevier
Enantioselective hydrogenation of some α,β-unsaturated nitriles and their corresponding methyl esters bearing a phthalimidomethyl substituent at the α-carbon using Rh-DuPHOS …
Number of citations: 60 www.sciencedirect.com

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